N-[(5-phenyl-2-furyl)methyl]-beta-alanine
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Overview
Description
N-[(5-phenyl-2-furyl)methyl]-beta-alanine is an organic compound that features a furan ring substituted with a phenyl group and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenyl-2-furyl)methyl]-beta-alanine typically involves the reaction of 5-phenyl-2-furylmethanol with beta-alanine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(5-phenyl-2-furyl)methyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Hydrogenated furan compounds.
Substitution: Phenyl-substituted derivatives.
Scientific Research Applications
N-[(5-phenyl-2-furyl)methyl]-beta-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(5-phenyl-2-furyl)methyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
- 2,5-diphenyl-1,3-oxazoline compounds
- 2-acetyl-5-methylfuran
Uniqueness
N-[(5-phenyl-2-furyl)methyl]-beta-alanine stands out due to its unique combination of a furan ring and a beta-alanine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-[(5-phenylfuran-2-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C14H15NO3/c16-14(17)8-9-15-10-12-6-7-13(18-12)11-4-2-1-3-5-11/h1-7,15H,8-10H2,(H,16,17) |
InChI Key |
CUUWUZNUHLVJAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCCC(=O)O |
Origin of Product |
United States |
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